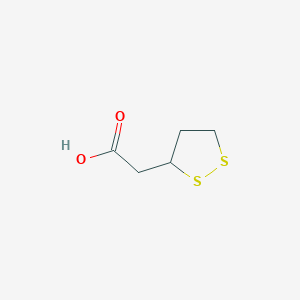
2-Iodoquinoxaline
Übersicht
Beschreibung
2-Iodoquinoxaline is a heterocyclic aromatic organic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis
Wirkmechanismus
Target of Action
Quinoxaline derivatives, such as 2-hydroxyquinoline, have been found to target the 2-oxo-1,2-dihydroquinoline 8-monooxygenase, an oxygenase component in pseudomonas putida .
Mode of Action
Similar compounds like iodoquinol, a quinoxaline derivative, are known to act against entamoeba histolytica, being active against both cyst and trophozoites localized in the intestine . The full mechanism of action is unknown .
Biochemical Pathways
For instance, they can cause DNA damage , which could potentially affect multiple biochemical pathways.
Pharmacokinetics
A related compound, radioiodinated n-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide dihydrochloride salt, has been synthesized for melanin-targeted radionuclide imaging and therapy of melanoma . This suggests that 2-Iodoquinoxaline might also have interesting pharmacokinetic properties.
Result of Action
Quinoxaline derivatives are known to cause dna damage , which could lead to various cellular effects.
Biochemische Analyse
Biochemical Properties
Quinoxaline derivatives have been found to interact with many targets, receptors, or microorganisms
Cellular Effects
The cellular effects of 2-Iodoquinoxaline are also not well known. Quinoxaline derivatives have been found to have various pharmacological activities
Molecular Mechanism
Quinoxaline derivatives have been found to have various effects at the molecular level
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodoquinoxaline typically involves the iodination of quinoxaline derivatives. One common method is the electrophilic substitution reaction, where quinoxaline is treated with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under mild conditions to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne-linked products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Major Products:
- Substituted quinoxalines with various functional groups.
- Oxidized or reduced quinoxaline derivatives.
- Biaryl or alkyne-linked quinoxaline compounds .
Wissenschaftliche Forschungsanwendungen
2-Iodoquinoxaline has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroquinoxaline
- 2-Bromoquinoxaline
- 2-Fluoroquinoxaline
Comparison: 2-Iodoquinoxaline is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its halogenated counterparts. The larger size and higher polarizability of iodine make this compound more reactive in certain chemical reactions, such as cross-coupling and nucleophilic substitution . Additionally, the iodine atom enhances the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications .
Eigenschaften
IUPAC Name |
2-iodoquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOAJLXOFBNEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455140 | |
| Record name | 2-iodoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36856-92-5 | |
| Record name | 2-Iodoquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36856-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-iodoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]-](/img/structure/B3051835.png)
